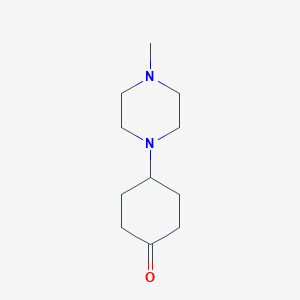

4-(4-Methylpiperazin-1-yl)cyclohexanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-(4-Methylpiperazin-1-yl)cyclohexanone is a derivative of cyclohexanone with a piperazine substituent. Piperazine derivatives are known for their biological activity, and modifications on the cyclohexanone ring can lead to compounds with interesting pharmacological properties.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the preparation of potassium 4-(cyclohexylpiperazin-1-yl)-dithioformate, a compound with a similar piperazine substitution, was achieved starting from 1-cyclohexylpiperazine . This demonstrates the feasibility of synthesizing cyclohexanone derivatives with piperazine substituents, which could be applied to the synthesis of 4-(4-Methylpiperazin-1-yl)cyclohexanone.

Molecular Structure Analysis

The molecular and crystal structures of cyclohexanone derivatives have been determined using X-ray diffraction analysis. For example, the structure of a 4-hydroxy derivative of a cyclohexanone compound was found to have an asymmetric chair conformation with significant flattening of the enone fragment and the cyclohexanone ring . This suggests that 4-(4-Methylpiperazin-1-yl)cyclohexanone could also exhibit a chair conformation with potential structural flattening, affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The hydrolysis of a Mannich base compound closely related to 4-(4-Methylpiperazin-1-yl)cyclohexanone was studied, revealing that the hydrolysis products included N-phenylpiperazine and a rearranged dimer of 2-methylenecyclohexanone . This indicates that 4-(4-Methylpiperazin-1-yl)cyclohexanone could undergo similar hydrolytic reactions, depending on the pH and other reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-Methylpiperazin-1-yl)cyclohexanone can be inferred from related compounds. For instance, the lipophilicity and cationic nature of a 99mTc-nitrido asymmetrical heterocomplex derived from a cyclohexylpiperazine compound suggest that 4-(4-Methylpiperazin-1-yl)cyclohexanone might also exhibit lipophilic characteristics . Additionally, the pharmacological evaluation of 1-substituted 4-(4-arylpiperazin-1-yl)cyclohexane derivatives indicates that such compounds can have potent activity on serotonin receptors, which could be relevant for the biological activity of 4-(4-Methylpiperazin-1-yl)cyclohexanone .

Wissenschaftliche Forschungsanwendungen

Cyclohexane Oxidation

Cyclohexane oxidation is a significant chemical reaction for industrial applications, particularly in the production of cyclohexanol and cyclohexanone. These compounds, also known as K-A oil, serve as intermediate products for the manufacture of nylon 6 and nylon 6,6. Research highlights the use of various metal salts as catalysts for cyclohexane oxidation, addressing challenges related to selectivity and byproduct formation at higher conversion levels. This process is critical for achieving commercially feasible operations with higher selectivity towards intermediate products (Priyank Khirsariya & Rajubhai Mewada, 2014).

DNA Minor Groove Binding

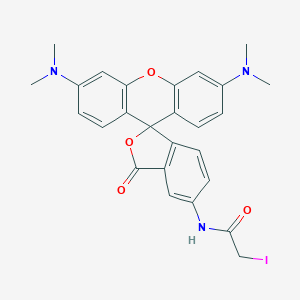

The compound Hoechst 33258, a derivative within the same chemical family as 4-(4-Methylpiperazin-1-yl)cyclohexanone, binds strongly to the minor groove of double-stranded B-DNA. Its specificity for AT-rich sequences makes it an important tool in biotechnological applications, including chromosome and nuclear staining in plant cell biology, flow cytometry, and as a starting point for rational drug design. This underlines the compound's utility in understanding DNA interactions and designing drugs based on DNA sequence recognition and binding properties (U. Issar & R. Kakkar, 2013).

Atypical Antipsychotic Activity

Research on JL13, a compound closely related to 4-(4-Methylpiperazin-1-yl)cyclohexanone, demonstrates its potential as an atypical antipsychotic drug. JL13 shows similar pharmacological properties to clozapine, including the lack of catalepsy and antagonism of certain dopamine-induced behaviors in rodents. This suggests its promise in treating schizophrenia and related disorders, underscoring the therapeutic potential of this chemical class (J. Bruhwyler et al., 1997).

Liquid Crystal Research

In the field of liquid crystals, derivatives such as methylene-linked dimers, which share structural similarities with 4-(4-Methylpiperazin-1-yl)cyclohexanone, exhibit transitional properties leading to the formation of nematic phases. This research contributes to our understanding of liquid crystal behaviors and the development of new materials for display technologies (P. Henderson & C. Imrie, 2011).

Catalytic Oxidation of Cyclohexene

The oxidation of cyclohexene, a process relevant to the broader chemical family of cyclohexanones, is important for producing industrially valuable products with various oxidation states. This research emphasizes the development of selective catalytic processes for controlling the oxidation of cyclohexene, highlighting the utility of these compounds in synthesizing key industrial intermediates (Hongen Cao et al., 2018).

Wirkmechanismus

Target of Action

A related compound, lqfm182, has been studied for its anti-nociceptive and anti-inflammatory effects

Biochemical Pathways

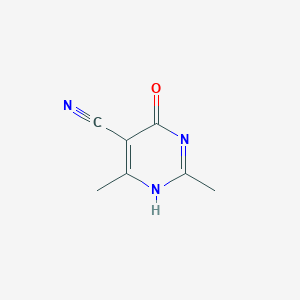

A related compound, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x), was found to be a multikinase inhibitor with potent inhibitory activity against the CDK4/CYCLIN D1 and ARK5 kinases

Eigenschaften

IUPAC Name |

4-(4-methylpiperazin-1-yl)cyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-12-6-8-13(9-7-12)10-2-4-11(14)5-3-10/h10H,2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOHDHPUKPYRAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCC(=O)CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576175 |

Source

|

| Record name | 4-(4-Methylpiperazin-1-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylpiperazin-1-yl)cyclohexanone | |

CAS RN |

155778-84-0 |

Source

|

| Record name | 4-(4-Methylpiperazin-1-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B151904.png)

![(6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid](/img/structure/B151906.png)

![2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate](/img/structure/B151922.png)